molecular formula C31H55N5NaO9P B12784292 3'-Azido-3'-deoxy-5'-((3-hexadecyloxy-2-ethoxypropyl)phosphoryl)thymidine CAS No. 131933-70-5

3'-Azido-3'-deoxy-5'-((3-hexadecyloxy-2-ethoxypropyl)phosphoryl)thymidine

Cat. No.: B12784292
CAS No.: 131933-70-5
M. Wt: 695.8 g/mol
InChI Key: CCQYHAZIJATIJK-JKGAGTFZSA-M
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Description

PhosphoLipid-AZT is a compound that combines the properties of phospholipids and azidothymidine (AZT). Phospholipids are a class of lipids that are a major component of all cell membranes, forming lipid bilayers. Azidothymidine, also known as zidovudine, is an antiretroviral medication used to prevent and treat HIV/AIDS. The combination of these two molecules aims to enhance the delivery and efficacy of AZT by leveraging the unique properties of phospholipids.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PhosphoLipid-AZT typically involves the conjugation of AZT with a phospholipid molecule. One common method is the solvent evaporation technique, where AZT is dissolved in an organic solvent along with the phospholipid. The mixture is then evaporated to form a thin film, which is subsequently hydrated to form liposomes containing the drug . Another method involves the use of co-axial electrohydrodynamic atomization to generate microbubbles coated with phospholipids .

Industrial Production Methods: Industrial production of PhosphoLipid-AZT can involve large-scale solvent evaporation techniques, where the drug and phospholipid are mixed in large reactors and the solvent is evaporated under controlled conditions. The resulting product is then processed to form liposomes or other suitable delivery systems. Quality control measures, such as 1H NMR and other analytical techniques, are employed to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: PhosphoLipid-AZT undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. Hydrolysis of the phospholipid component can be catalyzed by enzymes such as phospholipase A2, leading to the release of fatty acids and lysophospholipids . Oxidation reactions can occur at the unsaturated fatty acid chains of the phospholipid, while reduction reactions can involve the azido group of AZT.

Common Reagents and Conditions: Common reagents used in the reactions of PhosphoLipid-AZT include water for hydrolysis, oxygen or other oxidizing agents for oxidation, and reducing agents such as hydrogen or metal hydrides for reduction. The reactions are typically carried out under physiological conditions, with specific enzymes or catalysts used to facilitate the reactions .

Major Products Formed: The major products formed from the hydrolysis of PhosphoLipid-AZT include fatty acids, lysophospholipids, and AZT. Oxidation reactions can lead to the formation of peroxides and other oxidized derivatives of the fatty acids, while reduction reactions can result in the formation of amines from the azido group of AZT .

Scientific Research Applications

PhosphoLipid-AZT has a wide range of scientific research applications. In chemistry, it is used to study the interactions between lipids and drugs, as well as the mechanisms of drug delivery. In biology, it is used to investigate the role of phospholipids in cellular processes and the effects of AZT on viral replication. In medicine, PhosphoLipid-AZT is explored as a potential treatment for HIV/AIDS, leveraging the enhanced delivery properties of phospholipids to improve the efficacy of AZT . In industry, it is used in the development of advanced drug delivery systems and formulations .

Mechanism of Action

The mechanism of action of PhosphoLipid-AZT involves the delivery of AZT to target cells via the phospholipid component. Phospholipids facilitate the incorporation of AZT into cell membranes, enhancing its uptake by cells. Once inside the cell, AZT is phosphorylated to its active triphosphate form, which inhibits the reverse transcriptase enzyme of HIV, preventing viral replication . The phospholipid component also helps to stabilize the drug and protect it from degradation, further enhancing its efficacy .

Comparison with Similar Compounds

PhosphoLipid-AZT can be compared with other phospholipid-drug conjugates, such as phospholipid-doxorubicin and phospholipid-paclitaxel. These compounds also leverage the properties of phospholipids to enhance drug delivery and efficacy. PhosphoLipid-AZT is unique in its combination of a phospholipid with AZT, specifically targeting HIV/AIDS treatment . Similar compounds include phospholipid-doxorubicin, phospholipid-paclitaxel, and phospholipid-cisplatin .

PhosphoLipid-AZT stands out due to its specific application in antiviral therapy, whereas other phospholipid-drug conjugates are primarily used in cancer treatment. This highlights the versatility and potential of phospholipid-based drug delivery systems in various therapeutic areas .

Properties

CAS No.

131933-70-5

Molecular Formula

C31H55N5NaO9P

Molecular Weight

695.8 g/mol

IUPAC Name

sodium;[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (2-ethoxy-3-hexadecoxypropyl) phosphate

InChI

InChI=1S/C31H56N5O9P.Na/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-41-22-26(42-5-2)23-43-46(39,40)44-24-28-27(34-35-32)20-29(45-28)36-21-25(3)30(37)33-31(36)38;/h21,26-29H,4-20,22-24H2,1-3H3,(H,39,40)(H,33,37,38);/q;+1/p-1/t26?,27-,28+,29+;/m0./s1

InChI Key

CCQYHAZIJATIJK-JKGAGTFZSA-M

Isomeric SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-])OCC.[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-])OCC.[Na+]

Origin of Product

United States

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